

Spectroscopic and Synthetic Profile of Methyl 2-amino-5-bromobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-amino-5-bromobenzoate

Cat. No.: B046407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for **Methyl 2-amino-5-bromobenzoate**. The information is curated to support research and development activities where this molecule is a key intermediate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 2-amino-5-bromobenzoate**, providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for **Methyl 2-amino-5-bromobenzoate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.77	d	2.4	1H	H-6
7.18	dd	8.8, 2.4	1H	H-4
6.66	d	8.8	1H	H-3
5.5 (br s)	s	-	2H	-NH ₂
3.85	s	-	3H	-OCH ₃

Note: Data is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 2-amino-5-bromobenzoate**

Chemical Shift (δ) ppm	Assignment
167.9	C=O (ester)
148.8	C-2
137.8	C-4
125.0	C-6
119.3	C-3
110.8	C-1
109.1	C-5
51.7	-OCH ₃

Note: Data is typically recorded in CDCl₃ at 100 MHz.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for **Methyl 2-amino-5-bromobenzoate**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3480-3360	N-H stretch	Primary Amine (-NH ₂)
3050-3000	C-H stretch (aromatic)	Aromatic Ring
2950-2850	C-H stretch (aliphatic)	Methyl group (-OCH ₃)
1690-1670	C=O stretch	Ester
1620-1580	N-H bend	Primary Amine (-NH ₂)
1580-1450	C=C stretch	Aromatic Ring
1250-1200	C-O stretch	Ester
820-800	C-H bend (out-of-plane)	1,2,4-trisubstituted benzene
600-550	C-Br stretch	Aryl bromide

Note: Spectrum is typically recorded as a KBr pellet.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **Methyl 2-amino-5-bromobenzoate**

m/z	Relative Abundance	Assignment
231	High	[M+2] ⁺ (presence of ⁸¹ Br)
229	High	[M] ⁺ (presence of ⁷⁹ Br)
200/198	Moderate	[M - OCH ₃] ⁺
172/170	Moderate	[M - COOCH ₃] ⁺
120	Moderate	[M - Br - CO] ⁺
92	Moderate	[C ₆ H ₆ N] ⁺

Note: The presence of bromine results in characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

Experimental Protocols

Synthesis of Methyl 2-amino-5-bromobenzoate

A common and efficient method for the synthesis of **Methyl 2-amino-5-bromobenzoate** is the Fischer esterification of 2-amino-5-bromobenzoic acid.

Materials:

- 2-amino-5-bromobenzoic acid
- Methanol (absolute)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous sodium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

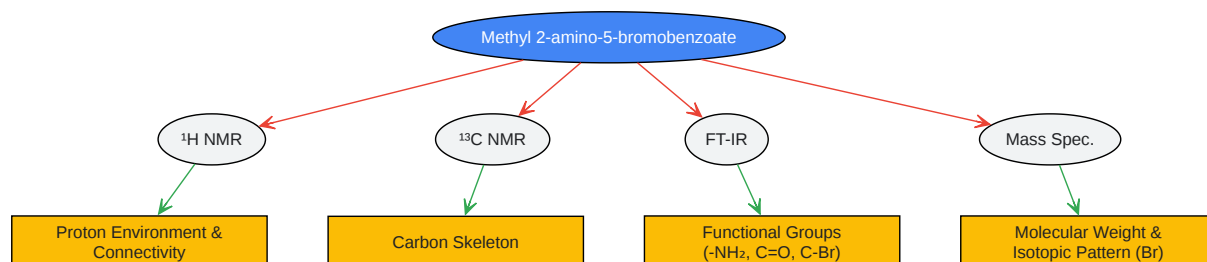
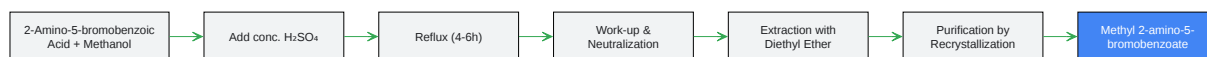
- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an excess of absolute methanol (e.g., 20-30 mL per gram of acid).

- **Catalyst Addition:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution. The addition should be done dropwise, and the flask may be cooled in an ice bath to control any exothermic reaction.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- **Neutralization:** Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.
- **Washing:** Wash the organic layer with water and then with brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 2-amino-5-bromobenzoate**.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure crystalline solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl 2-amino-5-bromobenzoate** via Fischer esterification.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Methyl 2-amino-5-bromobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046407#spectroscopic-data-for-methyl-2-amino-5-bromobenzoate\]](https://www.benchchem.com/product/b046407#spectroscopic-data-for-methyl-2-amino-5-bromobenzoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com